molecular formula C9H17NO3 B3023486 tert-butyl 1,2-oxazinane-2-carboxylate CAS No. 664364-75-4

tert-butyl 1,2-oxazinane-2-carboxylate

Cat. No.: B3023486
CAS No.: 664364-75-4
M. Wt: 187.24 g/mol
InChI Key: IHMHHDDHCURPDK-UHFFFAOYSA-N
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Description

tert-Butyl 1,2-oxazinane-2-carboxylate: is a chemical compound with the molecular formula C9H17NO3. It is a derivative of oxazinane, a six-membered heterocyclic compound containing one nitrogen and one oxygen atom. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity .

Scientific Research Applications

tert-Butyl 1,2-oxazinane-2-carboxylate has several applications in scientific research:

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures if the compound is on the skin or in the eyes .

Mechanism of Action

Mode of Action

It’s known that tert-butyl esters are often used as protecting groups in organic synthesis . They can be deprotected under acidic conditions . The specific interactions of this compound with its targets and the resulting changes would depend on the context of its use, particularly the biochemical pathways involved.

Biochemical Pathways

Tert-butyl esters, including tert-butyl 1,2-oxazinane-2-carboxylate, are commonly used in organic synthesis as protecting groups for carboxylic acids . They are stable under a variety of conditions and can be removed using acids . The specific biochemical pathways affected by this compound would depend on the context of its use.

Action Environment

It’s known that the stability of tert-butyl esters can be influenced by factors such as ph and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1,2-oxazinane-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of tert-butylamine with ethyl oxalyl chloride, followed by cyclization with hydroxylamine . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,2-oxazinane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazinane-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions[][3].

Major Products Formed: The major products formed from these reactions include various oxazinane derivatives, amines, and substituted oxazinanes[3][3].

Comparison with Similar Compounds

  • tert-Butyl 2-oxoazepane-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 5-oxo-1,2-oxazinane-2-carboxylate

Uniqueness: tert-Butyl 1,2-oxazinane-2-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

tert-butyl oxazinane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-6-4-5-7-12-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMHHDDHCURPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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